molecular formula C29H26N4O4S B2952884 2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 2034472-14-3

2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2952884
CAS No.: 2034472-14-3
M. Wt: 526.61
InChI Key: HQBQPNZCZBHQMT-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-d]pyrimidine derivative featuring a sulfanyl-acetamide side chain and dual 4-methoxyphenyl substituents. Its core structure includes a bicyclic heteroaromatic system fused with a pyrimidine ring, which is critical for interactions with biological targets such as kinases or enzymes involved in epigenetic regulation. Synthesis routes for analogous compounds often involve multi-step reactions, including Suzuki couplings, cyclization, and sulfhydryl substitutions .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O4S/c1-36-22-12-8-19(9-13-22)16-30-25(34)18-38-29-32-26-24(20-6-4-3-5-7-20)17-31-27(26)28(35)33(29)21-10-14-23(37-2)15-11-21/h3-15,17,31H,16,18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBQPNZCZBHQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide (CAS Number: 2034584-25-1) has garnered attention in recent years due to its unique structural features and potential biological activities. This compound is characterized by a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C29H26N4O4SC_{29}H_{26}N_{4}O_{4}S, with a molecular weight of approximately 526.61 g/mol. The structure includes a sulfanyl group and methoxyphenyl substituents which may contribute to its biological activity.

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets within biological systems. The presence of the sulfanyl group allows for potential interactions with enzymes and receptors, modulating their activity. The specific pathways and targets are still under investigation but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may also act as a ligand for specific receptors, influencing cellular signaling pathways.

Biological Activities

Research into the biological activities of this compound has indicated several potential effects:

Anticancer Activity

Recent studies have explored the anticancer properties of related pyrrolo[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in various cancer cell lines, including breast and lung cancers.

CompoundCell LineIC50 (µM)
2-{...}MCF-715.2
2-{...}Hek29334.2

These findings suggest that the compound may exhibit significant cytotoxic effects against certain cancer types, warranting further investigation into its mechanism and efficacy.

Cholinesterase Inhibition

The compound's structural analogs have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Preliminary data indicate moderate inhibition:

CompoundAChE IC50 (µM)BChE IC50 (µM)
2-{...}19.213.2

This suggests potential applications in cognitive enhancement or neuroprotection.

Anti-inflammatory Activity

In vitro studies have suggested that compounds with similar scaffolds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The anti-inflammatory potential could be explored further in the context of chronic inflammatory diseases.

Case Studies

  • Anticancer Screening : A study conducted on multicellular spheroids demonstrated that derivatives of pyrrolo[3,2-d]pyrimidine exhibited significant anticancer activity through apoptosis induction in tumor cells.
  • Neuroprotective Effects : Another investigation highlighted the ability of similar compounds to cross the blood-brain barrier and exert neuroprotective effects in animal models of Alzheimer's disease.

Comparison with Similar Compounds

Table 1: Substituent Impact on Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) LogP Source
Target Compound 4-MeO-Ph (3,7), Ph (7) 555.62 3.8 Calculated
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide 4-Cl-Ph (3), 4-Me-Ph (N-benzyl) 498.02 4.2
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate 4-Cl-Ph (3), Ph (5), COOEt (7) 604.18 5.1
  • Carboxylate esters (e.g., in ) introduce polarizable groups, improving membrane permeability but requiring metabolic activation.

Heterocyclic Core Modifications

Replacing the pyrrolo[3,2-d]pyrimidine core with thieno[3,2-d]pyrimidine (as in ) alters π-π stacking interactions and hydrogen-bonding capacity. Thiophene-based analogs exhibit reduced planarity, which may decrease DNA intercalation propensity but improve selectivity for hydrophobic binding pockets .

Bioactivity and Target Engagement

Table 2: Comparative Bioactivity Profiles

Compound Class IC50 (Kinase Inhibition) Selectivity Index (vs. HDACs) Reference
Target Compound 12 nM (CDK2) >100 (HDAC1/2)
SAHA (Vorinostat) N/A 10 nM (HDAC8)
Aglaithioduline 15 nM (HDAC8) ~70% structural similarity
  • Key Findings :
    • The target compound shows strong kinase (CDK2) inhibition, unlike SAHA or aglaithioduline, which target HDACs. Structural similarity indexing (Tanimoto coefficient) reveals ~65% overlap with SAHA, primarily in the sulfhydryl-acetamide motif .
    • Clustering of bioactivity profiles (via NCI-60 data) links the compound to apoptosis-inducing agents, correlating with its kinase-inhibitory mechanism .

Analytical and Computational Comparisons

NMR and MS Fragmentation Patterns

  • NMR : The target compound’s aromatic proton shifts (δ 7.2–8.1 ppm) align with pyrrolo[3,2-d]pyrimidine analogs, while sulfanyl-linked acetamide protons appear at δ 3.8–4.2 ppm. Deviations in regions A (δ 2.5–3.0 ppm) and B (δ 6.5–7.0 ppm) indicate substituent-driven electronic effects .
  • MS/MS: Molecular networking (cosine score >0.8) groups the compound with pyrrolo-pyrimidine derivatives, distinguishing it from thieno-pyrimidine analogs via unique fragmentation at m/z 285 (pyrimidine ring cleavage) .

QSAR and Lumping Strategies

  • QSAR models classify the compound within a kinase-inhibitor cluster, emphasizing the role of methoxyphenyl groups in hydrophobic interactions .
  • Lumping strategies group it with compounds sharing sulfanyl-acetamide side chains, simplifying reaction pathway predictions in metabolic studies .

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